Urea, (phenoxyacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, (phenoxyacetyl)- is an organic compound that belongs to the class of urea derivatives. It is characterized by the presence of a phenoxyacetyl group attached to the urea molecule. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, (phenoxyacetyl)- typically involves the reaction of phenoxyacetic acid with urea. One common method is to react phenoxyacetic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of urea, (phenoxyacetyl)- can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Urea, (phenoxyacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenoxyethylamine derivatives.
Substitution: Phenoxyacetamide derivatives.
Scientific Research Applications
Urea, (phenoxyacetyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of urea, (phenoxyacetyl)- involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors and signaling pathways, modulating various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide: Similar in structure but lacks the urea moiety.
Phenoxyacetic acid: The parent compound from which urea, (phenoxyacetyl)- is derived.
Phenoxyethylamine: A reduction product of urea, (phenoxyacetyl)-.
Uniqueness
Urea, (phenoxyacetyl)- is unique due to the presence of both the phenoxyacetyl and urea functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .
Properties
CAS No. |
6092-19-9 |
---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
N-carbamoyl-2-phenoxyacetamide |
InChI |
InChI=1S/C9H10N2O3/c10-9(13)11-8(12)6-14-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) |
InChI Key |
ZXOBBKWYTBQQKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.